1,10-菲罗啉;钌(2+);二氯化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

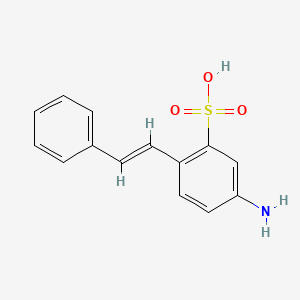

1,10-Phenanthroline; ruthenium(2+); dichloride is a coordination compound that features a ruthenium ion complexed with 1,10-phenanthroline ligands and chloride ions. This compound is known for its unique photophysical and electrochemical properties, making it valuable in various scientific and industrial applications. The compound is often used as a probe for luminescent detection and quantitation of oxygen, as well as in studies involving oxygen flux through biological tissues .

科学研究应用

氧气的发光检测和定量

该化合物用作发光探针,用于检测和定量氧气水平。发光被氧气猝灭,这意味着发光强度随着氧气浓度的增加而降低。 这种特性使其成为测量生物组织(包括皮肤和皮肤肿瘤)中氧气通量的绝佳工具 .

光纤传感器

由于对氧气的敏感性,1,10-菲罗啉;钌(2+);二氯化物被用于光纤传感器。 这些传感器能够检测各种环境中的氧气水平,使其在从医疗诊断到环境监测的各个领域都非常有用 .

药物微生物学

在药物微生物学中,该化合物使用荧光光学呼吸测定法 (FOR) 技术来检测药物产品中的活微生物。 该方法允许实时检测和计数需氧微生物,显着缩短了测试所需的时间,并能更快地引入生产中的纠正过程 .

光催化

该化合物在光催化反应中用作催化剂。光催化是一个使用光能来加速光反应的过程。 该应用在开发新材料和化学品方面尤为重要 .

有机发光二极管 (OLED)

1,10-菲罗啉;钌(2+);二氯化物配合物正在研究其在 OLED 中的潜在用途。 OLED 用于显示和照明技术,该化合物的发光特性可以有助于提高 OLED 的效率和使用寿命 .

DNA 插入研究

该化合物能够插入到 DNA 中,这意味着它可以插入到 DNA 双螺旋的碱基对之间。 这种特性对于研究小分子与 DNA 的相互作用非常重要,并且可能对开发新药产生影响 .

作用机制

Target of Action

The primary target of 1,10-Phenanthroline; Ruthenium(2+); Dichloride is oxygen . This compound is a luminescent probe that is sensitive to the amount of oxygen in the sample .

Mode of Action

The compound interacts with its target, oxygen, through a process known as dynamic quenching . The fluorescence of the compound is quenched or reduced by molecular oxygen . This interaction results in changes in the fluorescence intensity of the compound, which depends on the metabolic rate of viable microorganisms .

Biochemical Pathways

The compound affects the biochemical pathways related to oxygen sensing and metabolism . The quenching of the compound’s fluorescence by oxygen can be used to measure oxygen flux through tissues .

Pharmacokinetics

Its bioavailability is likely influenced by its interaction with oxygen and its sensitivity to light .

Result of Action

The action of 1,10-Phenanthroline; Ruthenium(2+); Dichloride results in the detection and quantitation of oxygen . It can be used for real-time detection of multiplying bacteria in sterile and non-sterile pharmaceutical preparations . This significantly shortens the time required to obtain results and allows the introduction of repair processes in production .

Action Environment

The action, efficacy, and stability of 1,10-Phenanthroline; Ruthenium(2+); Dichloride are influenced by environmental factors such as the presence of oxygen and light . The compound should be stored under inert gas and should be protected from light .

生化分析

Biochemical Properties

The compound “1,10-Phenanthroline; Ruthenium(2+); Dichloride” plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

The effects of “1,10-Phenanthroline; Ruthenium(2+); Dichloride” on cells are diverse and complex. It has been observed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular processes affected by this compound can vary widely depending on the cell type and the biochemical environment.

Molecular Mechanism

At the molecular level, “1,10-Phenanthroline; Ruthenium(2+); Dichloride” exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and depends on the specific biochemical context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of “1,10-Phenanthroline; Ruthenium(2+); Dichloride” can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of “1,10-Phenanthroline; Ruthenium(2+); Dichloride” can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

“1,10-Phenanthroline; Ruthenium(2+); Dichloride” is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of “1,10-Phenanthroline; Ruthenium(2+); Dichloride” within cells and tissues is a complex process. It can interact with various transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of “1,10-Phenanthroline; Ruthenium(2+); Dichloride” can affect its activity or function. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1,10-phenanthroline; ruthenium(2+); dichloride typically involves the reaction of ruthenium trichloride with 1,10-phenanthroline in the presence of a reducing agent. The reaction is carried out in an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

RuCl3+2phen→

属性

CAS 编号 |

23570-43-6 |

|---|---|

分子式 |

C36H24Cl2N6Ru |

分子量 |

712.6 g/mol |

IUPAC 名称 |

1,10-phenanthroline;ruthenium(2+);dichloride |

InChI |

InChI=1S/3C12H8N2.2ClH.Ru/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h3*1-8H;2*1H;/q;;;;;+2/p-2 |

InChI 键 |

UWXWBVKIJZGXQL-UHFFFAOYSA-L |

SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cl-].[Cl-].[Ru+2] |

规范 SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cl-].[Cl-].[Ru+2] |

相关CAS编号 |

22873-66-1 (Parent) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

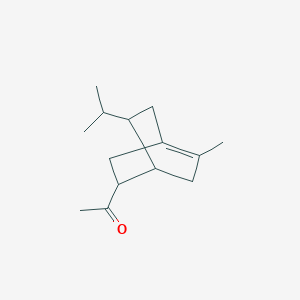

![5-(2,3-Dimethyltricyclo[2.2.1.02,6]hept-3-yl)-2-methylpent-2-enyl butyrate](/img/structure/B1604768.png)

![Glycine, N-[(butylamino)carbonyl]-](/img/structure/B1604776.png)

![[1,2,4]Triazolo[4,3-a]quinoline](/img/structure/B1604789.png)